4-Fluoro-7-nitro-2,3-dihydro-1H-indole (CAS 1167056-12-3), also known as 4-fluoro-7-nitroindoline, is a highly specialized, bi-functionalized heterocyclic building block. In advanced pharmaceutical procurement, it is primarily sourced as a rigid, metabolically stable core for targeted oncology and kinase inhibitor therapeutics. The molecule features a 2,3-dihydro-1H-indole (indoline) scaffold, a fluorine atom at the C4 position to block metabolic oxidation and provide critical hydrophobic/halogen bonding, and a nitro group at the C7 position that serves as a masked amine for downstream regioselective coupling. This specific substitution pattern makes it an indispensable precursor for the synthesis of complex tricyclic APIs, diacylglycerol kinase (DGK) inhibitors, and first-in-class p53 Y220C mutant reactivators [1].
Substituting this exact compound with generic or closely related indolines results in catastrophic failures in either synthetic yield or final API efficacy. Replacing it with 7-nitroindoline removes the C4 fluorine, which is structurally required to occupy deep hydrophobic crevices in mutant target proteins (such as the p53 Y220C pocket); without it, target binding affinity drops by orders of magnitude [1]. Conversely, using 4-fluoroindoline eliminates the C7 nitro group, destroying the regioselective synthetic handle needed to attach solvent-exposed linker moieties, forcing chemists into low-yielding, non-selective C-H functionalization steps. Finally, attempting to use the fully aromatic analog (4-fluoro-7-nitro-1H-indole) introduces severe chemoselectivity bottlenecks, as reducing the pyrrole ring to an indoline without inadvertently reducing the nitro group or cleaving the C-F bond is notoriously difficult and drastically reduces overall process yield [2].
In the development of targeted mutant protein reactivators, the presence of a halogen/hydrophobic anchor at the C4 position of the indoline/indole core is non-negotiable. Structure-activity relationship (SAR) studies demonstrate that optimized scaffolds utilizing the 4-substituted core achieve low nanomolar binding affinities (Kd ~2.5 nM) by deeply inserting into the mutation-induced hydrophobic crevice. Unsubstituted comparators derived from generic 7-nitroindoline fail to engage this sub-pocket, resulting in micromolar affinities (>1000 nM) and a loss of in vivo efficacy [1].
| Evidence Dimension | Target binding affinity (Kd) for mutant protein crevices |
| Target Compound Data | Kd ~2.5 nM (for optimized 4-substituted derivatives) |
| Comparator Or Baseline | Kd > 1000 nM (for unsubstituted baseline cores) |
| Quantified Difference | >400-fold improvement in target affinity |
| Conditions | In vitro protein-observed binding assays (e.g., p53 Y220C models) |
Procuring the 4-fluoro substituted core is mandatory for achieving the requisite low-nanomolar potency in targeted oncology programs.
For advanced API synthesis, functionalizing the C7 position of the indoline core is required to attach solvent-exposed linker groups. 4-Fluoro-7-nitro-2,3-dihydro-1H-indole provides a pre-installed nitro group that can be quantitatively reduced to an amine, offering a >95% regioselective handle for subsequent amide or Sonogashira couplings. Attempting direct electrophilic aromatic substitution or C-H functionalization on the comparator 4-fluoroindoline yields complex mixtures of C5, C6, and C7 regioisomers, typically capping the isolated yield of the desired C7 product at under 30% [1].
| Evidence Dimension | Regioselective yield for C7 functionalization |
| Target Compound Data | >95% regioselectivity via nitro reduction |
| Comparator Or Baseline | <30% isolated yield via direct functionalization of 4-fluoroindoline |
| Quantified Difference | >3x increase in step-specific yield |
| Conditions | Standard process chemistry scale-up workflows |
The pre-installed C7 nitro group eliminates the need for costly, low-yielding chromatographic separations of regioisomers during API scale-up.
Procuring the 2,3-dihydro (indoline) core directly bypasses severe chemoselectivity issues encountered when starting from the fully aromatic 4-fluoro-7-nitro-1H-indole. Reducing the pyrrole ring of the indole to an indoline in the presence of a reducible nitro group and a labile C-F bond often results in competitive nitro reduction or hydrodefluorination, limiting the yield of the intact 4-fluoro-7-nitroindoline to <50%. By sourcing the pre-reduced indoline (CAS 1167056-12-3), chemists can proceed directly to the targeted nitro reduction step with >90% efficiency .
| Evidence Dimension | Yield of intact functionalized indoline core |
| Target Compound Data | >90% (direct utilization of procured indoline) |
| Comparator Or Baseline | <50% (via reduction of 4-fluoro-7-nitro-1H-indole) |
| Quantified Difference | Near-doubling of usable intermediate yield |
| Conditions | Standard laboratory and pilot-plant reduction protocols |
Direct procurement of the indoline form prevents raw material loss and avoids complex reaction engineering required to control chemoselectivity.
This compound is the ideal starting material for synthesizing clinical-stage oncology candidates targeting the p53 Y220C mutation (e.g., Rezatapopt analogs). The C4 fluorine is perfectly positioned to occupy the mutation-induced hydrophobic crevice, while the C7 nitro group provides the exact synthetic handle needed to attach solvent-exposed linker moieties, ensuring low-nanomolar target binding[1].
In the development of novel DGK inhibitors, the 4-fluoro-7-nitroindoline core provides a metabolically stable, rigid scaffold. The fluorine atom blocks oxidative metabolism at the C4 position, while the C7 position allows for the regioselective construction of the extended pharmacophore required for kinase inhibition [2].
For programs requiring complex tricyclic architectures, this compound serves as a highly efficient precursor. Following the quantitative reduction of the C7 nitro group to an amine, the scaffold can undergo rapid ring closure to form tricyclic systems, entirely bypassing the chemoselectivity and regioisomer separation issues associated with generic indole starting materials [3].